molecular formula C25H27N3O4S B11265573 1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

Cat. No.: B11265573
M. Wt: 465.6 g/mol
InChI Key: FOBBJNQNMZFXPO-UHFFFAOYSA-N
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Description

1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzofuran moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine typically involves multiple steps:

  • Formation of the Oxadiazole Ring:

    • Starting with 4-ethylbenzoic acid, it undergoes cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
    • Reaction conditions: Reflux in ethanol, followed by purification.
  • Synthesis of the Benzofuran Moiety:

    • The benzofuran ring is synthesized from 2-hydroxyacetophenone through a cyclization reaction with an appropriate aldehyde.
    • Reaction conditions: Acidic medium, typically using sulfuric acid as a catalyst.
  • Coupling of the Oxadiazole and Benzofuran Units:

    • The oxadiazole derivative is coupled with the benzofuran derivative using a sulfonyl chloride reagent.
    • Reaction conditions: Base such as triethylamine in an organic solvent like dichloromethane.
  • Formation of the Piperidine Ring:

    • The final step involves the introduction of the piperidine ring through a nucleophilic substitution reaction.
    • Reaction conditions: Piperidine and a suitable solvent, often under reflux conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the ethyl group on the phenyl ring.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction:

    • Reduction can occur at the oxadiazole ring or the sulfonyl group.
    • Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
  • Substitution:

    • The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

  • Oxidation of the ethyl group can lead to the formation of a carboxylic acid derivative.
  • Reduction of the oxadiazole ring can yield an amine derivative.
  • Substitution reactions can introduce various functional groups onto the piperidine ring, leading to a wide range of derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its unique structure.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent.
  • May serve as a lead compound in drug discovery programs.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Employed in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine
  • 1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-ethylpiperidine

Uniqueness:

  • The presence of the ethyl group on the phenyl ring and the specific arrangement of the oxadiazole and benzofuran moieties make this compound unique.
  • Its structural features confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

This detailed overview provides a comprehensive understanding of 1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

3-(4-ethylphenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C25H27N3O4S/c1-4-18-5-7-19(8-6-18)24-26-25(32-27-24)23-17(3)21-15-20(9-10-22(21)31-23)33(29,30)28-13-11-16(2)12-14-28/h5-10,15-16H,4,11-14H2,1-3H3

InChI Key

FOBBJNQNMZFXPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)N5CCC(CC5)C)C

Origin of Product

United States

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